1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
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Description
1-butyl-3-(3,5-dimethylbenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C27H33FN2O3S and its molecular weight is 484.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. For example, the synthesis and antimicrobial evaluation of some new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have shown that these compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity (Fadda, El-Mekawy, & AbdelAal, 2016). This suggests that the compound , with its quinolin-4(1H)-one core, might also be of interest in the development of new antimicrobial agents.
Chemical Synthesis and Characterization
Quinoline derivatives are often used as intermediates or key components in the synthesis of complex molecules. The structural modification of quinoline derivatives can lead to the discovery of compounds with potential biological activities. For instance, the utilization of quinolone drugs as monomers in the synthesis of polyurethane shows the versatility of quinoline derivatives in polymer science, indicating potential applications in material science and drug delivery systems (Yang & Santerre, 2001).
Fluorescence and Sensing Applications
Some quinoline derivatives are studied for their optical properties, including fluorescence. These properties can be harnessed for sensing applications, such as the detection of metal ions or biological molecules. The development of fluorescent probes based on quinoline frameworks is an active area of research, highlighting the potential of these compounds in analytical and diagnostic applications (Ohshima et al., 2010).
Properties
IUPAC Name |
1-butyl-3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN2O3S/c1-5-6-9-30-17-26(34(32,33)21-12-19(3)11-20(4)13-21)27(31)22-14-23(28)25(15-24(22)30)29-10-7-8-18(2)16-29/h11-15,17-18H,5-10,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYOTSAIXKECRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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